Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
Table 3: Characteristic NMR shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| SO₂N(morpholine) | 3.35–3.51 | 66.68 (sp³-C) |
| C=O (ester) | – | 167.40 |
| Aromatic Cl–C | – | 131.13 |
Infrared (IR) and Raman Spectral Signatures
- IR (cm⁻¹) :
- Raman :
Figure 1 : DFT-calculated IR spectrum matches experimental data with <5 cm⁻¹ deviation for key functional groups.
Mass Spectrometric Fragmentation Patterns
- ESI-MS (m/z) :
Fragmentation pathways involve cleavage at the sulfonyl bridge and ester group, consistent with high-resolution MS data.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
- B3LYP/6-311G(d,p) optimizations yield bond lengths within 0.02 Å of crystallographic data.
- Vibrational frequency calculations show 98% correlation with experimental IR/Raman spectra.
Table 4: DFT vs. experimental geometric parameters
| Parameter | DFT (Å) | X-ray (Å) |
|---|---|---|
| S–O | 1.43 | 1.44 |
| C–Cl | 1.73 | 1.72 |
Molecular Orbital Analysis and Electron Density Mapping
- HOMO (-6.32 eV) : Localized on the sulfonyl group and aromatic ring.
- LUMO (-1.85 eV) : Centered on the ester carbonyl and morpholine nitrogen.
- Electron density maps reveal polarization toward the sulfonyl group, explaining its electrophilic reactivity.
Figure 2 : Frontier molecular orbitals calculated at the B3LYP/6-311G(d,p) level, showing charge transfer pathways.
Properties
IUPAC Name |
methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBXPKSQXFWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Methyl 2-Chloro-5-(Morpholin-4-Ylsulfonyl)Benzoate
Sequential Functionalization of Benzoic Acid Derivatives
The most widely reported method involves a three-step sequence starting from methyl benzoate or its derivatives.
Step 1: Chlorination at the 2-Position
Electrophilic aromatic substitution introduces chlorine using reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. The methyl ester group directs electrophiles to the para position, necessitating subsequent functionalization at the meta position for sulfonation.
Step 2: Sulfonation at the 5-Position
Chlorosulfonic acid (HSO₃Cl) sulfonates the aromatic ring at the 5-position, yielding methyl 2-chloro-5-chlorosulfonylbenzoate. This step requires careful temperature control (0–5°C) to minimize polysubstitution.
Step 3: Morpholine Substitution
The chlorosulfonyl group undergoes nucleophilic displacement with morpholine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (Et₃N). The reaction proceeds at room temperature, achieving yields of 70–78%.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | DCM | 25°C | 85% |
| Sulfonation | HSO₃Cl | DCM | 0°C | 90% |
| Substitution | Morpholine, Et₃N | THF | 25°C | 78% |
Diazotization-Sulfonation Approach
An alternative route, adapted from CN101786972A, employs diazotization to install the sulfonyl group:
- Diazotization : Methyl 2-chloro-5-aminobenzoate reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −10°C to form a diazonium salt.
- Sulfonation : Introducing sulfur dioxide (SO₂) in acetic acid with CuCl₂ as a catalyst yields the sulfonyl chloride intermediate.
- Morpholine Displacement : Similar to the classical method, morpholine replaces the sulfonyl chloride group.
This method achieves 75–80% overall yield but requires handling hazardous gases like SO₂.
Catalytic Innovations in Sulfonyl Group Introduction
Recent advances leverage transition-metal catalysts to enhance efficiency. For example, copper(I) bromide (CuBr) facilitates the substitution of chlorosulfonyl groups with morpholine at 45–60°C, reducing reaction times from 12 hours to 6 hours while maintaining yields >90%. This approach mirrors methodologies reported for structurally analogous sulfamoyl benzoates.
Industrial-Scale Production Considerations
Scalable synthesis prioritizes cost-effective reagents and continuous flow systems:
- Chlorosulfonic Acid vs. SO₂ Gas : While chlorosulfonic acid is more reactive, SO₂-based processes reduce waste and are preferable in large-scale reactors.
- Solvent Recovery : THF and DCM are recycled via distillation, lowering production costs.
- Byproduct Management : Neutralization of HCl byproducts with NaOH ensures compliance with environmental regulations.
Table 2: Industrial Optimization Parameters
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Sulfonation | SO₂ gas in acetic acid | 85% conversion |
| Catalyst | CuBr (2 mol%) | 92% yield |
| Temperature | 50°C (substitution) | Reduced side products |
Physicochemical and Structural Properties
The compound’s structure (C₁₂H₁₄ClNO₅S, MW 319.76 g/mol) is characterized by:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dichloromethane or ethanol and may require a base like triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has been explored as a lead compound in the development of new pharmaceuticals. Its structural attributes suggest potential interactions with biological targets, making it a candidate for drug discovery.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the observed inhibitory concentration values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this compound may inhibit cancer cell proliferation through specific signaling pathway interference.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates significant activity against various bacterial strains, including multidrug-resistant organisms. The following table presents the minimum inhibitory concentration (MIC) values for selected bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Mycobacterium tuberculosis | Glycerol-dependent mechanism observed |
The presence of the morpholine group enhances the compound's cationic character, which is crucial for disrupting bacterial membranes.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the morpholine group can significantly influence biological activity. Understanding these relationships is essential for optimizing the compound's efficacy in therapeutic applications.
Pharmacokinetics and ADMET Properties
Preliminary investigations into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable pharmacokinetic properties. This information is critical for assessing the therapeutic potential of this compound in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- In contrast, SABA1’s phenylcarbamoyl group introduces hydrogen-bonding capacity, contributing to its antibacterial activity .
- Morpholine vs. Triazine: The morpholine sulfonyl group in the target compound may improve solubility and metabolic stability compared to metsulfuron-methyl’s triazine core, which is critical for herbicide activity .
Physicochemical Properties
- Solubility: The morpholine group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., methyl 2-chlorobenzoate). This is critical for drug bioavailability.
- Stability: Sulfonyl groups confer resistance to hydrolysis, as seen in sulfonylurea herbicides, suggesting the target compound may exhibit similar stability under physiological conditions .
Biological Activity
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with a chlorine atom and a morpholine sulfonyl group. The compound can be represented as follows:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The sulfonamide moiety may play a crucial role in its activity by forming covalent bonds with nucleophilic sites in proteins.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. In a study involving various substituted benzoates, one derivative demonstrated a binding affinity (K_d) of 0.12 nM to CAIX, highlighting the potential for anticancer applications .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. A related study reported significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production.
Case Studies
- Inhibition of Carbonic Anhydrase IX : A series of studies focused on the binding affinities of various substituted benzoates to CAIX, with this compound being a notable candidate due to its structural features that enhance binding specificity .
- Antibacterial Properties : In vitro tests demonstrated that derivatives of this compound exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .
Data Tables
| Activity | Target | K_d (nM) | MIC (μM) |
|---|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 0.12 | - |
| Antibacterial (MRSA) | Gram-positive bacteria | - | 62.5 - 125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
